molecular formula C16H11ClF3N3O2 B2839725 Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 685106-97-2

Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2839725
CAS RN: 685106-97-2
M. Wt: 369.73
InChI Key: PYBXVRVARBOOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C16H11ClF3N3O2 and its molecular weight is 369.73. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Fluorescent Molecule

Research has highlighted the synthesis and unique reactivity of related trifluoromethylated pyrazolo[1,5-a]pyrimidine compounds, identifying them as novel fluorescent molecules. Such compounds have been found to exhibit stronger fluorescence intensity compared to their methyl analogues, indicating their potential as attractive fluorophores with numerous binding sites for scientific and technological applications (Wu et al., 2006).

Antimicrobial and Anticancer Agents

A series of novel pyrazole derivatives, synthesized from a related chemical framework, have shown significant in vitro antimicrobial and anticancer activities. These compounds, through their structural novelty, have provided insights into the potential of ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives as promising candidates for further drug development (Hafez et al., 2016).

Anti-5-lipoxygenase Agents

Compounds synthesized from similar structural backbones have been evaluated for their anti-5-lipoxygenase inhibition activities, demonstrating potential therapeutic benefits for diseases related to the lipoxygenase pathway. This suggests possible research avenues for ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate in the context of inflammatory diseases (Rahmouni et al., 2016).

properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O2/c1-2-25-15(24)12-8-23-14(22-13(12)16(18,19)20)11(7-21-23)9-3-5-10(17)6-4-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBXVRVARBOOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C(C=N2)C3=CC=C(C=C3)Cl)N=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

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